(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid
Description
(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid (CAS: 153982-44-6) is a chiral bicyclic compound featuring an imidazo[4,5-c]pyridine core fused to a tetrahydro ring system. Key characteristics include:
- Molecular formula: C₁₂H₁₇N₃O₄
- Molecular weight: 267.28 g/mol
- Stereochemistry: Defined (S)-configuration at the 6th position .
- Functional groups: A tert-butoxycarbonyl (Boc) protecting group at the 5th position and a carboxylic acid at the 6th position, critical for its role as an intermediate in peptide synthesis and medicinal chemistry .
This compound is commercially available for research purposes, with prices varying by quantity (e.g., $8/1g, $9/5g) .
Properties
IUPAC Name |
(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-8-7(13-6-14-8)4-9(15)10(16)17/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCXTGCCLCADLQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360636 | |
| Record name | AC1LMMVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153982-44-6 | |
| Record name | 5H-Imidazo[4,5-c]pyridine-5,6-dicarboxylic acid, 1,4,6,7-tetrahydro-, 5-(1,1-dimethylethyl) ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153982-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AC1LMMVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Imidazo[4,5-C]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic imidazo[4,5-C]pyridine structure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : The compound has shown promise as a pharmacological agent due to its structural similarity to biologically active molecules. Its imidazopyridine framework is often associated with diverse biological activities, including anti-inflammatory and anti-cancer properties. Research indicates that derivatives of imidazopyridines can inhibit key enzymes involved in cancer progression and inflammation.
Case Studies :
- A study demonstrated that modifications of the imidazopyridine core can lead to enhanced potency against specific cancer cell lines. The introduction of the tert-butoxycarbonyl group was found to improve solubility and bioavailability in preliminary tests .
Synthesis of Heterocyclic Compounds
Building Block for Synthesis : (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo further functionalization makes it valuable in creating complex molecular architectures.
Synthetic Pathways :
- The compound can be utilized in cyclization reactions to form new heterocycles. For example, it has been used as a precursor in the synthesis of novel pyrazolo[4,3-c]pyridine derivatives through condensation reactions with aldehydes and ketones .
Organic Synthesis Applications
Reagent in Organic Reactions : The presence of both carboxylic acid and amine functionalities allows this compound to act as a reagent in various organic transformations. It can participate in coupling reactions and serve as a chiral auxiliary in asymmetric synthesis.
Notable Reactions :
- It has been employed in the formation of amides and esters through standard coupling methods such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activation. This reaction pathway highlights its utility in generating biologically relevant compounds from simple precursors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
Comparison with Similar Compounds
Core Structure Modifications
Functional Group Variations
- Boc-Protected Analogs: 4-[(tert-Butoxycarbonyl)piperazinyl]carbonyl-1H-imidazole derivatives (e.g., CAS 927637-85-2): These compounds retain the Boc group but replace the tetrahydroimidazopyridine core with simpler imidazole rings, reducing conformational rigidity . PD-123319 ditrifluoroacetate (CAS 130663-39-7): A nonpeptide angiotensin II receptor antagonist with a diphenylacetyl substituent. Unlike the target compound, it lacks a carboxylic acid group but includes a benzodiazepine-based γ-turn mimetic structure, highlighting its therapeutic relevance .
- Carboxylic Acid Derivatives: 3-{[(tert-Butoxy)carbonyl]amino}propanoic acid analogs (e.g., CAS 927637-85-2): Linear structures with Boc-protected amines and carboxylic acids, lacking the fused bicyclic system, which may limit their use in constrained peptide design .
Biological Activity
(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines elements of imidazole and pyridine, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound based on available research data, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility. The imidazo[4,5-C]pyridine core is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antihypertensive Effects : The compound has shown potential as an antihypertensive agent by influencing cardiovascular pathways. Studies suggest it may modulate the activity of various receptors involved in blood pressure regulation.
- Anti-inflammatory Properties : Similar compounds in the imidazo[4,5-C]pyridine class have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .
- Anticancer Activity : The structural characteristics of this compound allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate its potential to inhibit tumor growth and metastasis in various cancer models .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways critical for disease progression. For instance, it may inhibit enzymes related to inflammation and cancer cell proliferation .
- Receptor Modulation : It interacts with various receptors that play roles in cardiovascular health and immune responses. This interaction can lead to altered signaling pathways that promote beneficial physiological outcomes .
Case Studies
Several studies have explored the biological activity of related compounds within the imidazo[4,5-C]pyridine class:
- Study 1 : A study evaluated a series of tetrahydroimidazo[4,5-C]pyridine derivatives for their antihypertensive effects. The results indicated that modifications to the core structure significantly impacted potency and selectivity towards specific receptors involved in blood pressure regulation .
- Study 2 : Another investigation focused on the anti-inflammatory properties of imidazo[4,5-C]pyridine derivatives. The findings revealed that certain substitutions led to enhanced inhibition of inflammatory markers in vitro and in vivo models of inflammation .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism of Action | Key Findings |
|---|---|---|---|
| (S)-Boc-Tetrahydroimidazo | Antihypertensive | Enzyme inhibition | Effective in reducing blood pressure in animal models |
| 4-(Trifluoromethyl)-Imidazo | Anti-inflammatory | Receptor modulation | Inhibits cytokine production in vitro |
| Imidazo[4,5-C]pyridine Derivative | Anticancer | Pathway inhibition | Reduces tumor growth in xenograft models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
